![molecular formula C12H13ClN2 B1327136 1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole CAS No. 1152536-83-8](/img/structure/B1327136.png)

1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

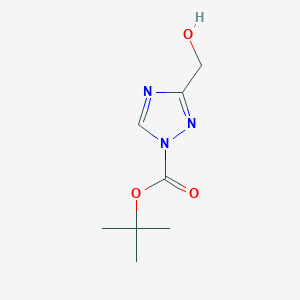

The compound "1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazones, which can be obtained from the reaction of hydrazines with carbonyl compounds. For instance, the synthesis of 3-phenyl-1H-pyrazole derivatives can be achieved through a Knoevenagel condensation followed by a cyclization reaction . Similarly, the synthesis of 1,1,3,3-tetra-[1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxopyrazole]propane involves the reaction of antipyrine derivatives with aldehydes . These methods highlight the versatility of pyrazole synthesis, which can be tailored to produce a wide range of substituted derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction techniques. For example, the structure of 1-phenyl-3-methyl-4-(2',4'-dimethylphenylazo)-pyrazolone-5 was determined by X-ray diffraction, revealing a planar pyrazole ring with substituents that are practically coplanar with it . Similarly, the crystal structure of other pyrazole derivatives has been established, showing various intermolecular interactions such as hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. For instance, the azo compound 4-[(E)-(3-chloro-4-hydroxyphenyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized through a diazotization reaction . The reactivity of the pyrazole ring also allows for further functionalization, which can be used to synthesize more complex molecules or to modify the physical and chemical properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of halogen atoms, as seen in some derivatives, can affect the crystal packing through halogen bonding interactions . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using density functional theory (DFT) calculations, providing insight into the compound's reactivity and stability . Additionally, the solubility of these compounds in various solvents can vary, with some being readily soluble in organic solvents but insoluble in water .

Aplicaciones Científicas De Investigación

4. Chemical Building Block

- Summary of Application : α-Chlorotoluene, or Benzyl chloride, is an organic compound with the formula . This colorless liquid is a reactive organochlorine compound that is a widely used chemical building block .

- Methods of Application : Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .

- Results : Industrially, benzyl chloride is the precursor to benzyl esters, which are used as plasticizers, flavorants, and perfumes .

5. Hyper Cross-linked Polymers

- Summary of Application : Hyper cross-linked polystyrene can be synthesized using a linear or lightly crosslinked precursor .

- Methods of Application : This precursor is stirred for some time in a suitable solvent such as 1,2-dichloroethane. Then catalysts such as , followed by external cross-linkers are added to produce a highly cross-linked polymer .

- Results : The resulting hyper cross-linked polymers have a wide range of applications due to their high surface area, excellent porosity, and strong packing .

Safety And Hazards

While specific safety data for 1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole was not found, it’s important to handle all chemical substances with appropriate safety measures. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

1-[2-(chloromethyl)phenyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMBRTNFUHAKOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

acetic acid](/img/structure/B1327063.png)

acetic acid](/img/structure/B1327064.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)